molecular formula C13H15NO B14850742 2-(Naphthalen-2-yloxy)-propylamine

2-(Naphthalen-2-yloxy)-propylamine

Cat. No.: B14850742
M. Wt: 201.26 g/mol
InChI Key: JMXBHOJUMQYBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yloxy)-propylamine is an organic compound that features a naphthalene ring bonded to a propylamine group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-propylamine typically involves the reaction of 2-naphthol with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of phase-transfer catalysts can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-propylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-propylamine involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)ethanol
  • 2-(Naphthalen-2-yloxy)acetic acid
  • 2-(Naphthalen-2-yloxy)methylamine

Uniqueness

2-(Naphthalen-2-yloxy)-propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-naphthalen-2-yloxypropan-1-amine

InChI

InChI=1S/C13H15NO/c1-10(9-14)15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9,14H2,1H3

InChI Key

JMXBHOJUMQYBRW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.